molecular formula C10H4N2O2S B13948321 [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile CAS No. 225242-20-6

[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile

Cat. No.: B13948321
CAS No.: 225242-20-6
M. Wt: 216.22 g/mol
InChI Key: YEODKKORQFIPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile is a chemical compound with the molecular formula C10H6N2O2S It is known for its unique structure, which includes a dioxin ring fused with a benzothiazole ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dioxin derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a probe to study biological processes.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    [1,4]Dioxino[2,3-g][1,3]benzothiazole: Lacks the carbonitrile group but shares the core structure.

    Benzothiazole-2-carbonitrile: Lacks the dioxin ring but contains the benzothiazole and carbonitrile groups.

    [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

The presence of both the dioxin ring and the carbonitrile group in [1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile makes it unique. This combination imparts distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

CAS No.

225242-20-6

Molecular Formula

C10H4N2O2S

Molecular Weight

216.22 g/mol

IUPAC Name

[1,4]dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile

InChI

InChI=1S/C10H4N2O2S/c11-5-8-12-6-1-2-7-9(10(6)15-8)14-4-3-13-7/h1-4H

InChI Key

YEODKKORQFIPGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1N=C(S3)C#N)OC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.